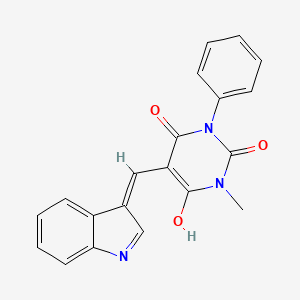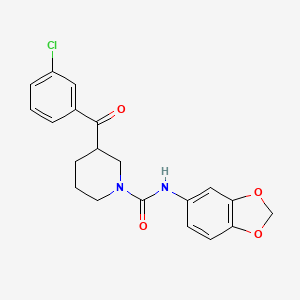methanone](/img/structure/B5972290.png)
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone, also known as CDM, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. CDM belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mechanism of Action
The exact mechanism of action of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit tumor cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that this compound can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively non-toxic and has low side effects, making it a safe compound to use in animal studies. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
The potential therapeutic applications of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone are vast, and several future directions can be explored. One area of research is to investigate the efficacy of this compound in combination with other drugs for the treatment of cancer and inflammation. Another area of research is to explore the use of this compound as a neuroprotective agent for the treatment of neurological disorders. Additionally, the development of novel this compound derivatives with improved efficacy and bioavailability is an area of future research.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. The synthesis of this compound is relatively simple, and its biological effects have been extensively studied. Future research can explore the various potential applications of this compound and its derivatives in the treatment of cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone involves the reaction of 2-chlorobenzaldehyde with pyrazole and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps to yield this compound as the final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Scientific Research Applications
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting tumor cell proliferation. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers.
properties
IUPAC Name |
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-2-1-5-10(12)11-9-18-19-14(11)15(20)13-7-3-4-8-17-13/h1-8,11,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPGQBBKFKIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2=CC=CC=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

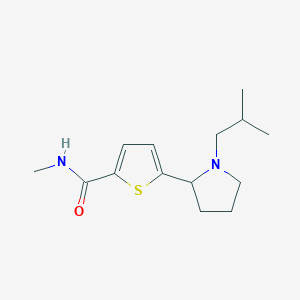
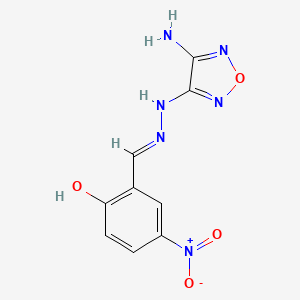
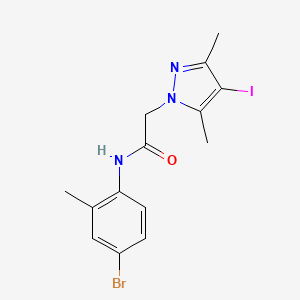
![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
methanone](/img/structure/B5972244.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)
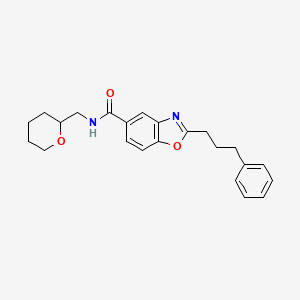
![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)
